2-Methyl-7-[[(4-methylpyridin-2-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-7-[[(4-methylpyridin-2-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with methyl and pyridinyl groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-[[(4-methylpyridin-2-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent such as sulfuric acid.
Substitution Reactions: The introduction of the pyridinyl groups can be achieved through nucleophilic substitution reactions. For instance, the reaction of 2-chloroquinoline with 4-methylpyridine in the presence of a base like potassium carbonate.
Amination: The final step involves the amination of the intermediate product with 2-aminopyridine under suitable conditions, such as heating in a polar solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline ring, potentially leading to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield quinoline carboxylic acids, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
2-Methyl-7-[[(4-methylpyridin-2-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways, including apoptosis and cell cycle regulation.
Chemical Probes: It serves as a chemical probe in the study of enzyme mechanisms and receptor-ligand interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-7-[[(4-methylpyridin-2-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the double helix and inhibiting the activity of topoisomerases, which are essential for DNA replication and transcription. This leads to the induction of apoptosis in cancer cells. Additionally, the compound may interact with various receptors and enzymes, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its anti-malarial properties.
2-Methylquinoline: A simpler derivative with a single methyl group, used in various chemical syntheses.
4-Methylpyridine: A pyridine derivative with a methyl group, commonly used as a building block in organic synthesis.
Uniqueness
2-Methyl-7-[[(4-methylpyridin-2-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-7-[[(4-methylpyridin-2-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-14-10-12-24-19(13-14)26-21(18-5-3-4-11-23-18)17-9-8-16-7-6-15(2)25-20(16)22(17)27/h3-13,21,27H,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWPMNYYCZOWBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=C(C3=C(C=CC(=N3)C)C=C2)O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.